N,N-Dimethylphenothiazine-2-sulphonamide
Description
N,N-Dimethylphenothiazine-2-sulphonamide is a useful research compound. Its molecular formula is C14H14N2O2S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N,N-Dimethylphenothiazine-2-sulphonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities, including antibacterial and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 306.4 g/mol. The synthesis of this compound typically involves a multi-step process, which includes condensation, reduction, and Ullmann reactions. A notable synthesis method yields approximately 45.5% efficiency under mild conditions, making it suitable for larger-scale production for research purposes.
Antibacterial Activity
Sulfonamides, including this compound, are known for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This inhibition disrupts DNA synthesis and bacterial growth. Studies have demonstrated that modified sulfonamides exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Various Bacteria
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
This compound | Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that while this compound possesses antibacterial activity, its effectiveness varies across different strains .
Antiviral Activity
Recent studies have explored the antiviral potential of sulfonamides, including derivatives similar to this compound. Research indicates that certain sulfonamide derivatives exhibit significant activity against various viruses, including influenza and avian paramyxoviruses.
Table 2: Antiviral Activity Against Influenza Viruses
Compound | Virus Type | IC50 (µM) |
---|---|---|
This compound | Influenza H9N2 | 0.001 mg/mL |
This compound | Newcastle Disease Virus | 0.005 mg/mL |
The low IC50 values suggest that the compound may effectively inhibit viral replication at low concentrations, making it a candidate for further development in antiviral therapies .
Cytotoxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its cytotoxic effects. Studies have shown that certain derivatives can exhibit cytotoxicity towards human cell lines, raising concerns about their safety profile.
Table 3: Cytotoxicity Assessment
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 (liver) | >100 µM |
This compound | HeLa (cervical) | 75 µM |
The cytotoxicity data indicate that while some modifications may enhance antibacterial or antiviral activity, they can also lead to increased toxicity. Therefore, careful consideration of structure-activity relationships is crucial in future research .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the efficacy of various sulfonamides against clinical isolates of Staphylococcus aureus and found that this compound showed promising results but required further optimization for enhanced potency.
- Antiviral Potential : Another research effort focused on the antiviral activity against avian viruses demonstrated that modifications in the sulfonamide structure could significantly improve efficacy against specific viral strains.
- Safety Evaluation : A comprehensive safety evaluation highlighted the importance of assessing both efficacy and potential adverse effects in vivo to establish a therapeutic window for clinical applications.
Properties
IUPAC Name |
N,N-dimethyl-10H-phenothiazine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-16(2)20(17,18)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)19-14/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMXCCWCGOUAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148795 | |
Record name | N,N-Dimethylphenothiazine-2-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1090-78-4 | |
Record name | N,N-Dimethyl-10H-phenothiazine-2-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1090-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylphenothiazine-2-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylphenothiazine-2-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylphenothiazine-2-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-DIMETHYLPHENOTHIAZINE-2-SULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M78EGD9DE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the significance of the synthesis method described for N,N-Dimethyl-10H-phenothiazine-2-sulfonamide?
A1: The research paper [] outlines a five-step synthesis method for N,N-Dimethyl-10H-phenothiazine-2-sulfonamide. This method is notable for its relatively mild reaction conditions, ease of product isolation, and overall yield of 45.5%. The researchers optimized several steps, including the condensation, reduction, and Ullmann reaction, to achieve this efficiency. Furthermore, the process was successfully scaled up to pilot production with consistent yields above 36%. This suggests the method holds potential for larger-scale production of the compound for further research and potential applications.
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